molecular formula C20H23NO3 B299871 N-(2-ethyl-6-methylphenyl)-2-(4-propionylphenoxy)acetamide

N-(2-ethyl-6-methylphenyl)-2-(4-propionylphenoxy)acetamide

Cat. No. B299871
M. Wt: 325.4 g/mol
InChI Key: DFGGJVUEOYJQKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethyl-6-methylphenyl)-2-(4-propionylphenoxy)acetamide, also known as EPM-706, is a novel and potent small molecule inhibitor that has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment.

Mechanism of Action

N-(2-ethyl-6-methylphenyl)-2-(4-propionylphenoxy)acetamide is a selective inhibitor of the protein kinase CK2, which is a key regulator of many cellular processes, including cell proliferation, survival, and differentiation. N-(2-ethyl-6-methylphenyl)-2-(4-propionylphenoxy)acetamide binds to the ATP-binding site of CK2 and inhibits its activity, leading to the downregulation of multiple signaling pathways that are essential for cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(2-ethyl-6-methylphenyl)-2-(4-propionylphenoxy)acetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity in preclinical studies. It has also been shown to cross the blood-brain barrier and accumulate in the brain, indicating its potential for the treatment of brain tumors. N-(2-ethyl-6-methylphenyl)-2-(4-propionylphenoxy)acetamide has been found to induce cell cycle arrest, apoptosis, and autophagy in cancer cells, as well as inhibit angiogenesis and metastasis. In addition, N-(2-ethyl-6-methylphenyl)-2-(4-propionylphenoxy)acetamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-ethyl-6-methylphenyl)-2-(4-propionylphenoxy)acetamide is its selectivity for CK2, which reduces the risk of off-target effects and toxicity. Another advantage is its potential for combination therapy with other anticancer agents, such as chemotherapy and radiation therapy. However, one limitation of N-(2-ethyl-6-methylphenyl)-2-(4-propionylphenoxy)acetamide is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.

Future Directions

For the development of N-(2-ethyl-6-methylphenyl)-2-(4-propionylphenoxy)acetamide include the optimization of its pharmacokinetic properties and the evaluation of its efficacy in clinical trials. In addition, further studies are needed to elucidate the mechanisms of action of N-(2-ethyl-6-methylphenyl)-2-(4-propionylphenoxy)acetamide and to identify biomarkers that can predict its response in cancer patients. Finally, the potential for combination therapy with other targeted agents and immunotherapy should be explored to maximize the therapeutic benefits of N-(2-ethyl-6-methylphenyl)-2-(4-propionylphenoxy)acetamide.

Synthesis Methods

N-(2-ethyl-6-methylphenyl)-2-(4-propionylphenoxy)acetamide can be synthesized using a multi-step reaction sequence that involves the coupling of 2-(4-propionylphenoxy)acetic acid with 2-amino-3-methylpyridine, followed by the reduction of the resulting intermediate with sodium borohydride and the subsequent acylation with propionyl chloride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-2-(4-propionylphenoxy)acetamide has been extensively studied in preclinical models of cancer, including breast, lung, ovarian, and prostate cancer. In vitro studies have shown that N-(2-ethyl-6-methylphenyl)-2-(4-propionylphenoxy)acetamide inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis, as well as inhibiting angiogenesis and metastasis. In vivo studies have demonstrated that N-(2-ethyl-6-methylphenyl)-2-(4-propionylphenoxy)acetamide significantly reduces tumor growth and improves survival in animal models of cancer.

properties

Product Name

N-(2-ethyl-6-methylphenyl)-2-(4-propionylphenoxy)acetamide

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-(4-propanoylphenoxy)acetamide

InChI

InChI=1S/C20H23NO3/c1-4-15-8-6-7-14(3)20(15)21-19(23)13-24-17-11-9-16(10-12-17)18(22)5-2/h6-12H,4-5,13H2,1-3H3,(H,21,23)

InChI Key

DFGGJVUEOYJQKW-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1NC(=O)COC2=CC=C(C=C2)C(=O)CC)C

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)COC2=CC=C(C=C2)C(=O)CC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.